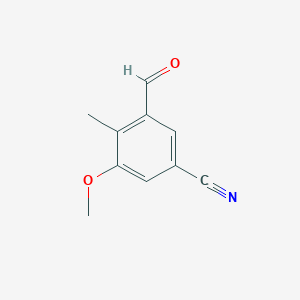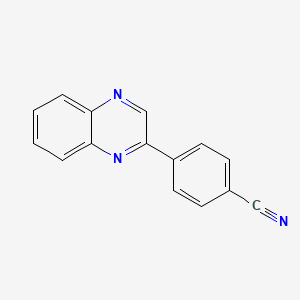
N,N-dimethyl-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxamide group at the second position of the imidazole ring and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-imidazole-2-carboxamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, erbium triflate for multicomponent reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce different substituted imidazoles.
Scientific Research Applications
N,N-dimethyl-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other functional materials
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,2-dimethylimidazole
- 1H-imidazole-2-carboxamide
- N-methyl-1H-imidazole-2-carboxamide
Uniqueness
N,N-dimethyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxamide functionality make it a versatile compound for various applications .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N,N-dimethyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6(10)5-7-3-4-8-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
QIQICVKRWUAGNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


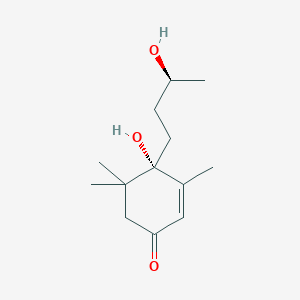

![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
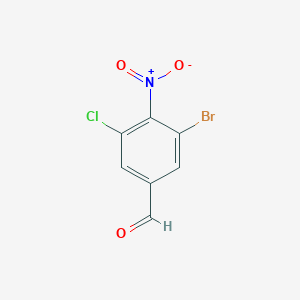
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)
![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)


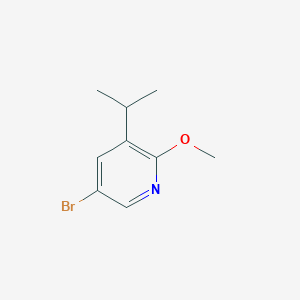

![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
